N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
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Description
“N-BENZO (1,3)DIOXOL-5-YL-ACETAMIDE” and “N-BENZO (1,3)DIOXOL-5-YL-THIOACETAMIDE” are two compounds that have similar structures . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For “N-BENZO (1,3)DIOXOL-5-YL-ACETAMIDE”, the linear formula is C9H9NO3 . For “N-BENZO (1,3)DIOXOL-5-YL-THIOACETAMIDE”, the linear formula is C9H9NO2S .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including translocation of various compounds across membranes.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters
Biochemical Pathways
The modulation of ATP-binding cassette transporters can affect various biochemical pathways. These transporters play a crucial role in the transport of various substrates across extra- and intracellular membranes, including metabolic products, lipids and sterols, and drugs . Therefore, the compound’s action could potentially impact a wide range of biochemical processes.
Result of Action
The result of the compound’s action on ATP-binding cassette transporters could vary depending on the specific transporter it targets. For instance, if it targets a transporter involved in drug resistance, its modulation could potentially enhance the efficacy of certain drugs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)21-8-5-13(6-9-21)25-16-2-1-7-18-20-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBBUIVTFXIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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